3-chloro-6-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-6-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene derivative and a benzene derivative.
Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions are performed to introduce the chloro and methyl groups at the desired positions on the benzothiophene ring.
Attachment of the Morpholin-4-yl-2-phenylethyl Group: This step involves the nucleophilic substitution reaction where the morpholin-4-yl-2-phenylethyl group is attached to the benzothiophene core through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-chloro-6-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-chloro-6-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}-1-benzothiophene-2-sulfonamide
- 4-chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine
- N-(3-chloro-2-methylphenyl)-2-methyl-6-[(morpholin-4-yl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxamide
Uniqueness
3-chloro-6-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H23ClN2O2S |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
3-chloro-6-methyl-N-(2-morpholin-4-yl-2-phenylethyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C22H23ClN2O2S/c1-15-7-8-17-19(13-15)28-21(20(17)23)22(26)24-14-18(16-5-3-2-4-6-16)25-9-11-27-12-10-25/h2-8,13,18H,9-12,14H2,1H3,(H,24,26) |
InChI Key |
RRMRJVANZCFWDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC(C3=CC=CC=C3)N4CCOCC4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.